1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the phenylpiperazine moiety: This can be done through nucleophilic substitution reactions where the pyrazole derivative reacts with phenylpiperazine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the phenylpiperazine moiety.
5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: Lacks the methyl group at the 1-position.
Uniqueness
1-methyl-5-(4-phenylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to the combination of its structural features, which might confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-methyl-5-(4-phenylpiperazin-1-yl)-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N5/c1-22-15(13(11-20)14(21-22)16(17,18)19)24-9-7-23(8-10-24)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABAUSVVAXNMKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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